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Compound of Interest

Compound Name: 1-Ethyl-1-methylcyclopentane

Cat. No.: B043308 Get Quote

For researchers, scientists, and professionals in drug development, understanding the

thermodynamic stability of molecular scaffolds is paramount. This guide provides a

comprehensive comparison of the stability of 1-Ethyl-1-methylcyclopentane against a range

of other cycloalkanes, supported by experimental data and detailed methodologies.

The stability of cycloalkanes is a critical factor in organic chemistry and drug design, influencing

their reactivity, conformational preferences, and overall energy. This stability is primarily

dictated by a combination of factors including ring strain, arising from bond angle deviation

(angle strain) and eclipsing interactions (torsional strain), as well as steric hindrance between

substituent groups. In this guide, we delve into a quantitative comparison of 1-Ethyl-1-
methylcyclopentane with other cyclic alkanes to elucidate its relative stability.

Thermodynamic Data Comparison
The thermodynamic stability of a compound can be assessed through its standard Gibbs free

energy of formation (ΔGf°), standard enthalpy of formation (ΔHf°), and its calculated strain

energy. A lower (more negative or less positive) enthalpy and Gibbs free energy of formation

indicate greater thermodynamic stability. Strain energy, a measure of the internal energy of a

cycloalkane compared to a theoretical strain-free reference, provides a direct quantification of

the destabilization due to its cyclic nature.
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Compound
Molecular
Formula

Standard
Gibbs Free
Energy of
Formation
(ΔGf°)
(kJ/mol)

Standard
Enthalpy of
Formation
(ΔHf°)
(liquid)
(kJ/mol)

Heat of
Combustio
n (liquid)
(kJ/mol)

Calculated
Strain
Energy
(kJ/mol)

1-Ethyl-1-

methylcyclop

entane

C₈H₁₆ 3.4 (gas)[1] -207.2[2][3]
-5293.3

(estimated)
26.7

Cyclohexane C₆H₁₂ 26.8[4] -156.2[5][6][7] -3920[6][8] 0

Methylcycloh

exane
C₇H₁₄ 2.8 (gas)[4]

-185.7[4][9]

[10]
-4565.3[2] ~0

Ethylcyclohex

ane
C₈H₁₆ Not Available -209.7[11] -5210.8[12] ~0

1,1-

Dimethylcyclo

pentane

C₇H₁₄ -1.4 (gas)[13] -177.3[13][14] -4583.3[14] 27.2

cis-1,2-

Dimethylcyclo

pentane

C₇H₁₄ Not Available -171.2[15] -4651.3[15] 34.8

trans-1,2-

Dimethylcyclo

pentane

C₇H₁₄ Not Available -180.3 -4642.2[16] 25.7

Note: Strain energy is calculated based on the heat of combustion per CH₂ group compared to

a strain-free reference value derived from long-chain alkanes (~653.3 kJ/mol per CH₂). The

heat of combustion for 1-Ethyl-1-methylcyclopentane is an estimated value based on its

structure and typical values for similar compounds, as a precise experimental value was not

readily available in the searched literature.

From the data, it is evident that cyclohexane and its substituted derivatives exhibit the highest

stability, with negligible strain energy. This is attributed to the ability of the six-membered ring to
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adopt a strain-free "chair" conformation. In contrast, cyclopentane and its derivatives, including

1-Ethyl-1-methylcyclopentane, possess a notable amount of ring strain. The puckered

"envelope" and "half-chair" conformations of the cyclopentane ring alleviate some, but not all,

of the torsional strain that would be present in a planar structure.

The substitution pattern on the cyclopentane ring also plays a crucial role. The gem-

disubstitution in 1-Ethyl-1-methylcyclopentane and 1,1-dimethylcyclopentane introduces

steric interactions that can influence the ring's conformation and overall stability. Comparing

cis- and trans-1,2-dimethylcyclopentane reveals that the cis isomer is less stable (higher heat

of combustion and calculated strain energy), which is due to the two methyl groups being on

the same side of the ring, leading to increased steric strain.[17][18]

Factors Influencing Cycloalkane Stability
The stability of cycloalkanes is a delicate balance of several key factors. The following diagram

illustrates the logical relationships between these factors.

Factors Affecting Cycloalkane Stability
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Diagram illustrating the key factors that contribute to the overall thermodynamic stability of
cycloalkanes.

Experimental Determination of Stability: Bomb
Calorimetry
The thermodynamic data presented in this guide are primarily determined through experimental

techniques, with bomb calorimetry being a cornerstone for measuring the heat of combustion.

From this value, the standard enthalpy of formation can be derived.

Detailed Experimental Protocol: Bomb Calorimetry for
Liquid Hydrocarbons
This protocol outlines the key steps for determining the heat of combustion of a volatile liquid

hydrocarbon, such as 1-Ethyl-1-methylcyclopentane, using a bomb calorimeter.

Objective: To accurately measure the heat of combustion (ΔHc°) of a liquid hydrocarbon

sample.

Apparatus:

Oxygen bomb calorimeter (including bomb, bucket, and jacket)

High-precision digital thermometer (±0.001 °C)

Crucible (platinum or nickel-chromium)

Ignition wire (e.g., platinum or nichrome)

Pellet press (for solid standards)

Oxygen cylinder with pressure regulator

Analytical balance (±0.0001 g)

Volumetric flask (for water)

Stopwatch or timer
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Procedure:

Calorimeter Calibration:

Accurately weigh approximately 1 g of a standard substance with a known heat of

combustion (e.g., benzoic acid).

Place the weighed standard in the crucible.

Cut a piece of ignition wire (approx. 10 cm), weigh it, and connect it to the electrodes of

the bomb head, ensuring it is in contact with the sample.

Add approximately 1 mL of deionized water to the bottom of the bomb to saturate the

internal atmosphere with water vapor.

Carefully assemble the bomb, sealing it tightly.

Pressurize the bomb with pure oxygen to approximately 30 atm, ensuring there are no

leaks.

Place the bomb in the calorimeter bucket.

Accurately measure a known volume of deionized water (e.g., 2000 mL) and add it to the

bucket, ensuring the bomb is fully submerged.

Assemble the calorimeter, placing the lid with the stirrer and thermometer in position.

Allow the system to reach thermal equilibrium (approximately 5-10 minutes) while stirring.

Record the temperature at regular intervals (e.g., every 30 seconds) for a few minutes to

establish a stable baseline.

Ignite the sample by passing a current through the ignition wire.

Record the temperature rise at regular intervals until a maximum temperature is reached

and then begins to fall.
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After the experiment, release the pressure from the bomb, disassemble it, and measure

the length of any unburned ignition wire.

Calculate the effective heat capacity of the calorimeter using the known heat of

combustion of the standard and the corrected temperature rise.

Sample Measurement:

For a volatile liquid like 1-Ethyl-1-methylcyclopentane, encapsulate a precisely weighed

sample (0.5 - 1.0 g) in a gelatin capsule or use a specific volatile sample holder to prevent

evaporation before ignition.

Repeat the entire procedure from step 1, using the encapsulated liquid sample instead of

the solid standard.

Data Analysis:

Correct the observed temperature rise for heat exchange with the surroundings (if not

using an adiabatic calorimeter).

Calculate the total heat released during the combustion of the sample by multiplying the

corrected temperature rise by the effective heat capacity of the calorimeter.

Subtract the heat contributions from the ignition wire and the combustion of the capsule (if

used).

Divide the net heat released by the number of moles of the sample to obtain the heat of

combustion at constant volume (ΔU_c).

Convert ΔU_c to the heat of combustion at constant pressure (ΔH_c) using the ideal gas

law.

Experimental Workflow: Bomb Calorimetry
The following diagram outlines the typical workflow for a bomb calorimetry experiment.
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Experimental Workflow for Bomb Calorimetry
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A flowchart illustrating the major steps involved in determining the heat of combustion using a
bomb calorimeter.

In conclusion, while 1-Ethyl-1-methylcyclopentane is a relatively stable molecule, it

possesses inherent ring strain characteristic of five-membered rings. Its stability is lower than

that of analogous cyclohexane derivatives, which benefit from a strain-free chair conformation.

The presence of geminal ethyl and methyl groups introduces steric considerations that further

modulate its thermodynamic properties. The data and protocols provided in this guide offer a

robust framework for understanding and comparing the stability of this and other cycloalkanes,

which is essential for their application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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